molecular formula C15H27NO2 B12066919 (1r,4r)-4-((Cyclohexylmethyl)(methyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-((Cyclohexylmethyl)(methyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12066919
M. Wt: 253.38 g/mol
InChI Key: LZPXBIGSTVOJHU-UHFFFAOYSA-N
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Description

(1r,4r)-4-((Cyclohexylmethyl)(methyl)amino)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with a cyclohexylmethyl and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((Cyclohexylmethyl)(methyl)amino)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and cyclohexylmethylamine.

    Formation of Intermediate: The cyclohexanecarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with cyclohexylmethylamine to form the amide intermediate.

    Reduction: The amide intermediate is reduced using lithium aluminum hydride (LiAlH4) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((Cyclohexylmethyl)(methyl)amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound to its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, H2/Pd-C.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

(1r,4r)-4-((Cyclohexylmethyl)(methyl)amino)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((Cyclohexylmethyl)(methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid derivatives: Compounds with similar structures but different substituents.

    Cyclohexylmethylamine derivatives: Compounds with variations in the amino group.

Uniqueness

(1r,4r)-4-((Cyclohexylmethyl)(methyl)amino)cyclohexanecarboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

4-[cyclohexylmethyl(methyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H27NO2/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(8-10-14)15(17)18/h12-14H,2-11H2,1H3,(H,17,18)

InChI Key

LZPXBIGSTVOJHU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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